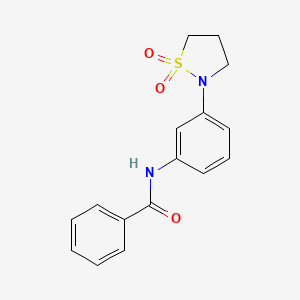

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide” is a chemical compound with the molecular formula C16H16N2O3S . It has a molecular weight of 316.38. This compound is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

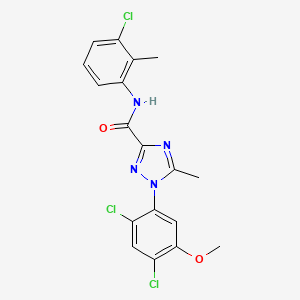

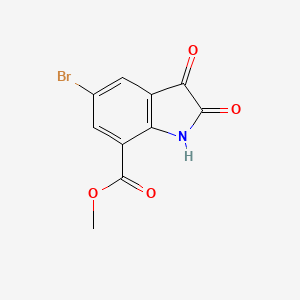

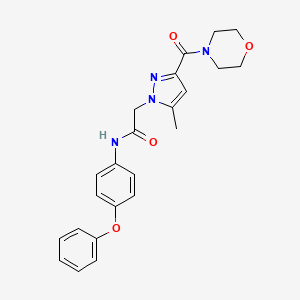

The synthesis of “N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide” and its analogs has been reported in scientific literature . These analogs have shown potent inhibitory activity against Kv1.3 .Molecular Structure Analysis

The molecular structure of “N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide” is characterized by the presence of a 1,1-dioxidoisothiazolidin-2-yl group attached to a phenyl group, which is further attached to a benzamide group .Physical And Chemical Properties Analysis

“N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide” is a chemical compound with the molecular formula C16H16N2O3S and a molecular weight of 316.38. More detailed physical and chemical properties are not available in the current literature .Applications De Recherche Scientifique

Antioxidant Properties

Benzamides, including the compound , exhibit antioxidant activity. Researchers have synthesized novel benzamide derivatives and evaluated their antioxidant potential. These compounds were tested for total antioxidant capacity, free radical scavenging, and metal chelating activity. Some of the synthesized benzamides demonstrated more effective antioxidant properties compared to standard compounds .

Antibacterial Activity

The same benzamide derivatives were also evaluated for their antibacterial properties. In vitro tests were conducted against both gram-positive and gram-negative bacteria. Researchers compared the results with two control drugs. Understanding the antibacterial efficacy of these compounds can contribute to the development of new antimicrobial agents .

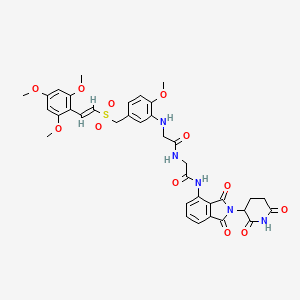

Biomedical Applications

Given the compound’s unique structure, it may have applications in drug discovery and pharmaceuticals. Benzamides have been used in various medical contexts, including cancer treatment, anti-inflammatory agents, and anti-tumor drugs. Investigating the specific effects of this compound could lead to novel therapeutic options .

Materials Science and Biomedicine

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide has also attracted interest in materials science. Its properties may be relevant for designing new materials, such as polymers or supramolecular structures. Additionally, researchers explore its potential in biomedicine, considering its unique structure and potential interactions with biological systems.

Chemical Biology and Bioconjugation

The compound’s functional groups make it suitable for chemical biology studies. Researchers can use it for bioconjugation, labeling, or imaging applications. Its reactivity and stability in biological environments are crucial factors for further exploration .

Supramolecular Chemistry

Supramolecular chemistry investigates non-covalent interactions between molecules. The compound’s structure may contribute to self-assembly processes, host-guest interactions, or molecular recognition. Researchers can explore its behavior in supramolecular systems .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of the compound N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase that plays a crucial role in the control of the cell cycle and is essential for meiosis .

Mode of Action

It is known that cdk2 interacts with cyclin a or e to regulate the cell cycle . The compound may inhibit CDK2, thereby disrupting the cell cycle and potentially leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are related to cell cycle regulation. CDK2, the target of this compound, is involved in the G1 and S phases of the cell cycle . By inhibiting CDK2, the compound could disrupt the normal progression of the cell cycle .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve changes in cell cycle progression due to the inhibition of CDK2 . This could result in cell cycle arrest and potentially cell death .

Propriétés

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c19-16(13-6-2-1-3-7-13)17-14-8-4-9-15(12-14)18-10-5-11-22(18,20)21/h1-4,6-9,12H,5,10-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFNTVNYBGFVPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2997595.png)

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2997599.png)

![(4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2997601.png)

![2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide](/img/structure/B2997605.png)

![7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2997607.png)

![ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2997608.png)

![N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide](/img/structure/B2997610.png)